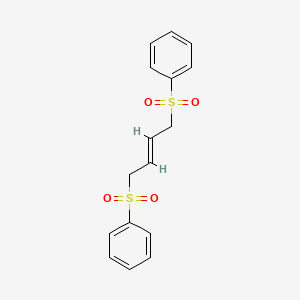

(E)-1,4-Bis(phenylsulfonyl)-2-butene

Description

Structure

3D Structure

Properties

CAS No. |

68560-62-3 |

|---|---|

Molecular Formula |

C16H16O4S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

[(E)-4-(benzenesulfonyl)but-2-enyl]sulfonylbenzene |

InChI |

InChI=1S/C16H16O4S2/c17-21(18,15-9-3-1-4-10-15)13-7-8-14-22(19,20)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |

InChI Key |

OFNJLSLOMXPHAG-BQYQJAHWSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC=CCS(=O)(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C/C=C/CS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC=CCS(=O)(=O)C2=CC=CC=C2 |

Other CAS No. |

68560-62-3 |

Origin of Product |

United States |

Synthetic Methodologies for E 1,4 Bis Phenylsulfonyl 2 Butene

Stereoselective Approaches to (E)-1,4-Bis(phenylsulfonyl)-2-butene Synthesis

The precise control of stereochemistry is paramount in the synthesis of this compound. Various modern synthetic strategies have been theoretically proposed and, in some cases, applied to analogous systems to achieve high stereoselectivity.

Olefin Metathesis Strategies in the Construction of the Butene Core

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, presents a plausible pathway to this compound. Specifically, the cross-metathesis (CM) of two equivalents of a suitable precursor, such as allyl phenyl sulfone, could in principle yield the desired product. The success of this approach hinges on the selection of an appropriate catalyst that favors the cross-metathesis product over homodimerization of the starting material. While allyl sulfides have been shown to be effective substrates in aqueous cross-metathesis, the cross-metathesis of vinyl sulfones can be more challenging, often requiring second-generation Grubbs or Hoveyda-Grubbs catalysts to achieve good yields and high (E)-selectivity. acs.org

A key advantage of olefin metathesis is its functional group tolerance. However, the potential for catalyst poisoning by sulfur-containing compounds must be considered. The reaction would likely proceed as a self-metathesis of allyl phenyl sulfone, releasing ethene as a byproduct and forming the desired symmetrically substituted butene.

Table 1: Proposed Olefin Metathesis Approach

| Reactant | Catalyst | Product | Potential Outcome |

|---|

Wittig-Type and Related Olefination Reactions for Alkene Formation

Olefination reactions, particularly those that favor the formation of (E)-alkenes, are highly suitable for the synthesis of this compound. The Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination are prominent examples.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene. wikipedia.orgalfa-chemistry.comresearchgate.netorganic-chemistry.org This reaction is well-known for its high (E)-selectivity, especially with stabilized ylids. wikipedia.org A hypothetical route to the target molecule could involve the reaction of two equivalents of a phenylsulfonyl-substituted phosphonate with glyoxal. The electron-withdrawing nature of the phenylsulfonyl group would stabilize the phosphonate carbanion, thereby promoting the formation of the thermodynamically more stable (E)-alkene.

The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction involves the coupling of a sulfone with an aldehyde or ketone. wikipedia.org The high (E)-selectivity is a hallmark of this reaction, making it an attractive strategy for the synthesis of this compound. organic-chemistry.orgalfa-chemistry.com A potential approach would be the self-condensation of a suitable precursor, such as 2-(phenylsulfonyl)acetaldehyde, mediated by reagents that facilitate the Julia-Kocienski protocol.

Table 2: Proposed Wittig-Type Olefination Approaches

| Reaction | Reactants | Key Features | Expected Product |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Diethyl (phenylsulfonyl)methylphosphonate and Glyoxal | High (E)-selectivity with stabilized phosphonates. | This compound |

Palladium-Catalyzed Coupling Reactions as Precursors to this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a potential route to construct the butene backbone of the target molecule. A plausible strategy would be the homocoupling of a vinyl phenyl sulfone derivative. For instance, the Heck reaction or a similar palladium-catalyzed vinylation could be employed to dimerize a vinyl sulfone precursor. organic-chemistry.org The stereochemical outcome of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. Achieving high (E)-selectivity would be a critical aspect of this approach. While palladium-catalyzed reactions involving vinyl sulfones are known, specific examples leading directly to this compound are not prominently reported in the literature.

Chiral Auxiliary and Asymmetric Induction in its Stereocontrolled Preparation

While the target molecule, this compound, is achiral, the principles of asymmetric synthesis using chiral auxiliaries could be adapted to control the stereochemistry of related chiral derivatives. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org For instance, if a chiral version of the butene core were desired, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselectivity of the double bond formation step. After the desired stereochemistry is established, the auxiliary can be removed. However, for the synthesis of the achiral (E)-isomer, this approach is not directly applicable.

Alternative and Evolving Synthetic Routes

Beyond the more established stereoselective methods, other synthetic strategies are continually being developed.

Radical-Mediated Cyclization and Functionalization Pathways

Radical-mediated reactions offer an alternative approach to the synthesis of vinyl sulfones. While less common for the direct synthesis of a symmetrical molecule like this compound, radical pathways could be envisioned. For example, a radical addition to 1,4-bis(phenylsulfonyl)-2-butyne could potentially yield the desired product. The stereochemical outcome of such an addition would depend on the specific radical species and the reaction conditions. Intermolecular radical additions to alkynes are known to form vinyl radicals, which can then be trapped to form the final product. acs.org However, controlling the stereoselectivity to favor the (E)-isomer would be a significant challenge.

Electrochemical Synthesis and Oxidative Methods

Traditional methods for forming carbon-sulfur bonds often rely on transition metal catalysts or harsh oxidants. Electrochemical and direct oxidative methods offer promising alternatives by enabling reactions under milder conditions, often with higher selectivity and reduced waste.

Electrochemical Synthesis

Electrosynthesis provides a powerful and green tool for the construction of sulfones by generating sulfonyl radicals from sulfinate salts under mild, oxidant-free conditions. This approach can be applied to the synthesis of various sulfone compounds, including allylic sulfones. organic-chemistry.orgacs.org

A general and practical electrochemical method involves the reaction of sodium sulfinates with olefins or allylic halides. organic-chemistry.orgnih.gov The reaction is typically conducted at room temperature in an undivided cell equipped with simple graphite carbon electrodes under a constant current. organic-chemistry.orgacs.org This setup avoids the need for transition metals or chemical oxidants, making the process environmentally friendly. acs.org

For the synthesis of this compound, a plausible electrochemical route would involve the reaction of sodium benzenesulfinate (B1229208) with a suitable C4 substrate, such as (E)-1,4-dichloro-2-butene. The proposed reaction mechanism involves the anodic oxidation of the benzenesulfinate anion to form a sulfonyl radical. This radical then undergoes a nucleophilic substitution reaction with the dihalide substrate.

Key features of this electrochemical approach include:

Avoidance of harmful oxidants and transition metals. organic-chemistry.org

Operation at room temperature. acs.org

Use of simple and inexpensive graphite electrodes. organic-chemistry.org

High functional group tolerance. organic-chemistry.org

Mechanistic studies suggest that the process proceeds through the formation of sulfonyl radicals, which are then added to the olefin or halide substrate. organic-chemistry.org The scalability of such electrochemical processes has been demonstrated, indicating potential for industrial application. organic-chemistry.org

Oxidative Methods

Oxidative methods provide a direct route to sulfones from their corresponding thioether precursors. The oxidation of sulfides is a fundamental and widely used transformation in organic synthesis. For the preparation of bis(phenylsulfonyl)alkenes, this involves the synthesis of the corresponding bis(phenylthio)alkene followed by oxidation.

A well-established method for preparing vinyl sulfones is the oxidation of the corresponding thioether. researchgate.net This strategy can be extrapolated for the synthesis of this compound. The synthesis would begin with the preparation of (E)-1,4-bis(phenylthio)-2-butene, which is then oxidized using a suitable oxidizing agent to yield the target disulfone.

Common oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂)

Meta-chloroperoxybenzoic acid (m-CPBA)

Potassium permanganate (KMnO₄)

Oxone® (potassium peroxymonosulfate)

The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone state without over-oxidation or cleavage of the carbon-carbon double bond.

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic methods for preparing allylic sulfones, applicable to the target compound, align closely with these principles.

Catalyst- and Additive-Free Hydrosulfonylation

A highly attractive green methodology is the direct hydrosulfonylation of 1,3-dienes with sulfinic acids. proquest.comnih.gov This approach allows for the synthesis of allylic sulfones without the need for any catalyst or additives. proquest.comdoaj.org The reaction between 1,3-butadiene and benzenesulfinic acid could directly yield 1-(phenylsulfonyl)-2-butene, and by controlling stoichiometry, potentially the desired 1,4-disubstituted product.

This method is notable for its adherence to several green chemistry principles:

Atom Economy: It is an addition reaction, which is inherently atom-economical. proquest.com

Benign Conditions: The reaction proceeds at room temperature and under ambient air. proquest.comnih.gov

Operational Simplicity: The absence of catalysts or additives simplifies the experimental setup and product purification. proquest.com

Environmental Friendliness: It avoids the use of toxic metals and solvents, reducing waste generation. proquest.com

Dehydrative Sulfination of Allylic Alcohols

Another environmentally friendly approach is the dehydrative sulfination of allylic alcohols with sodium sulfinates. organic-chemistry.org This method is advantageous as it produces water as the only byproduct, representing a very clean and atom-economical process. organic-chemistry.org The synthesis of this compound could be envisioned starting from (E)-2-butene-1,4-diol and two equivalents of sodium benzenesulfinate. This reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Electrosynthesis as a Green Method

As discussed in the previous section, electrochemical synthesis is inherently a green technology. By using electricity as a "traceless" reagent, it eliminates the need for chemical oxidants, which often produce stoichiometric amounts of waste. acs.org The use of aqueous solvent systems and the avoidance of transition metals further enhance its green credentials, making it a sustainable alternative for the production of this compound. organic-chemistry.org

Reactivity and Mechanistic Investigations of E 1,4 Bis Phenylsulfonyl 2 Butene

Nucleophilic Conjugate Addition (Michael Reaction) Chemistry

The presence of two phenylsulfonyl groups renders the double bond in (E)-1,4-Bis(phenylsulfonyl)-2-butene an excellent Michael acceptor. Nucleophilic conjugate addition, or the Michael reaction, involves the 1,4-addition of a nucleophile to this α,β-unsaturated system. wikipedia.orgwikipedia.org The reaction is initiated by the attack of a nucleophile on one of the β-carbons of the butene backbone, leading to a resonance-stabilized carbanion intermediate. masterorganicchemistry.com Subsequent protonation yields the saturated addition product. wikipedia.orgmasterorganicchemistry.com

The conjugate addition of carbon-centered nucleophiles is a fundamental method for carbon-carbon bond formation. rsc.org In the case of this compound, soft carbon nucleophiles such as enolates, organocuprates (Gilman reagents), and stabilized carbanions readily add to the electron-deficient double bond. wikipedia.orgstackexchange.com The reaction proceeds via the classic Michael addition mechanism, where the nucleophile attacks one of the electrophilic β-carbons. masterorganicchemistry.com This addition creates a new carbon-carbon bond and generates a sulfone-stabilized enolate intermediate, which is then typically protonated during workup to give the final product.

The use of bifunctional Michael acceptors like this compound allows for sequential additions, providing a pathway to more complex molecular architectures.

Table 1: Examples of Carbon-Centered Nucleophile Additions

| Nucleophile (Michael Donor) | Reagent Type | Expected Product Type |

|---|---|---|

| Diethyl malonate anion | Stabilized Carbanion | Adduct with a new C-C bond at the β-position |

| Lithium dimethylcuprate | Gilman Reagent | Product of 1,4-addition of a methyl group |

| Acetone enolate | Enolate | 1,5-dicarbonyl sulfone adduct |

Heteroatom nucleophiles also readily participate in conjugate addition reactions with bis-vinyl sulfone systems, often referred to as aza-Michael or oxa-Michael reactions. wikipedia.org Amines, alcohols, and thiols can add to the activated double bond of this compound. For instance, secondary amines react to form 3-aminosulfones. wikipedia.org The reaction of diols with the related compound 1,2-bis-(phenylsulfonyl)ethylene (BPSE) is known to produce β-phenylsulfonyl acetals, suggesting similar reactivity for the 2-butene (B3427860) derivative. researchgate.net Thiolates are particularly effective "soft" nucleophiles for conjugate addition reactions. masterorganicchemistry.com These reactions provide efficient routes for the formation of carbon-heteroatom bonds.

Table 2: Examples of Heteroatom Nucleophile Additions

| Nucleophile | Nucleophile Type | Reaction Type | Expected Product Class |

|---|---|---|---|

| Piperidine | Nitrogen | Aza-Michael | β-Amino sulfone |

| Sodium methoxide | Oxygen | Oxa-Michael | β-Methoxy sulfone |

| Sodium thiophenoxide | Sulfur | Thia-Michael | β-Thioether sulfone |

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where an initial Michael addition triggers subsequent intramolecular transformations. ub.edu Research on the related compound 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) has demonstrated that an initial conjugate addition can be followed by an intramolecular cyclization. nih.gov A similar principle can be applied to the 2-butene system. For example, the addition of a nucleophile containing a tethered electrophilic site can initiate a cascade. The initial Michael adduct, a stabilized carbanion, can then act as an internal nucleophile, attacking the tethered electrophile to form a cyclic structure. nih.gov Such sequences, involving multiple bond-forming events in a single operation, are highly efficient for constructing complex polycyclic systems. nih.gov

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a versatile component in cycloaddition reactions. These pericyclic reactions allow for the rapid construction of cyclic frameworks with high stereocontrol. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com Due to the strong electron-withdrawing nature of the two phenylsulfonyl groups, this compound is an excellent dienophile ("diene lover") in normal-demand Diels-Alder reactions. libretexts.orgorganic-chemistry.org It reacts readily with electron-rich conjugated dienes, such as cyclopentadiene (B3395910) or Danishefsky's diene, to yield substituted cyclohexene (B86901) adducts. wikipedia.org The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

Conversely, adducts derived from this compound can serve as precursors to new dienes. Through elimination reactions, such as the reductive removal of the phenylsulfonyl groups, a new double bond can be introduced into the cyclic framework, generating a conjugated diene system that can participate in subsequent transformations. researchgate.net

Table 3: this compound as a Dienophile

| Diene | Diene Type | Expected Product |

|---|---|---|

| Cyclopentadiene | Cyclic, electron-rich | Bicyclo[2.2.1]heptene derivative |

| 1,3-Butadiene | Acyclic, simple | Substituted cyclohexene |

| 2,3-Dimethyl-1,3-butadiene | Acyclic, electron-rich | Tetramethyl-substituted cyclohexene |

[3+2] Cycloaddition reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the activated alkene) to form a five-membered ring. nih.govrsc.org The electron-deficient double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azides, nitrones, and azomethine imines. For example, phosphine-catalyzed [3+2] cycloadditions between azomethine imines and diphenylsulfonyl alkenes are known to produce dinitrogen-fused heterocyclic compounds. researchgate.net These reactions provide a direct and atom-economical route to highly functionalized five-membered carbocycles and heterocycles, which are important structural motifs in many biologically active molecules. rsc.org

Table 4: [3+2] Cycloaddition Reactions

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Phenyl azide | Triazoline derivative |

| C-Phenyl-N-methylnitrone | Isoxazolidine derivative |

| Azomethine ylide | Pyrrolidine derivative |

Other Pericyclic Transformations and Their Regio- and Stereoselectivity

The electron-deficient nature of the double bond in this compound, conferred by the potent electron-withdrawing phenylsulfonyl groups, makes it an excellent participant in various pericyclic reactions, particularly cycloadditions. While Diels-Alder reactions are prominent, the vinyl sulfone moieties also readily engage in other transformations such as 1,3-dipolar cycloadditions.

In these reactions, the vinyl sulfone acts as the dipolarophile, reacting with 1,3-dipoles like azides. The regioselectivity of these cycloadditions is a critical aspect, governed by the electronic and steric properties of both the vinyl sulfone and the dipole. acs.org For instance, the reaction of vinyl sulfones with organic azides can lead to the formation of different regioisomers of triazoles. documentsdelivered.com Computational studies, using methods like Density Functional Theory (DFT), have been employed to understand and predict the outcomes of these reactions. These studies reveal that the regioselectivity often arises from differences in the distortion energies of the reactants in the transition state rather than solely from frontier molecular orbital (FMO) interactions. acs.orgacs.org The substituents on the vinyl sulfone play a decisive role in directing the regiochemical outcome of the triazole formation. acs.org

An example of this is the cycloaddition between sugar azides and substituted vinyl sulfones, where the formation of either 1,4-disubstituted or 1,5-disubstituted triazoles is controlled by the substituents on the olefinic unit. acs.org

Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition of Vinyl Sulfones with Azides This table is a generalized representation based on reported principles of vinyl sulfone reactivity.

| Dipolarophile Substituent (on Vinyl Sulfone) | 1,3-Dipole | Predominant Regioisomer | Reference |

| Electron-withdrawing group | Organic Azide | 1,5-Disubstituted Triazole | acs.org |

| Sterically bulky group | Organic Azide | Influenced by sterics and electronics | documentsdelivered.comacs.org |

The stereoselectivity of these reactions is also noteworthy. In Diels-Alder reactions, for example, cyclic dienes react with vinyl sulfones to yield stereoisomeric products, with the endo product often being favored under kinetic control due to secondary orbital interactions. The enantioselective and regioselective pyrone Diels-Alder reaction of a vinyl sulfone has been a key step in the total synthesis of complex natural products like (+)-cavicularin. nih.gov

Rearrangement and Elimination Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of rearrangement and elimination reactions, often leveraging the phenylsulfonyl group as a leaving group or as a precursor for olefination.

A significant reaction in this category is the Julia-Kocienski olefination, a modified version of the Julia olefination. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a heteroaryl or electron-deficient aryl sulfone with a carbonyl compound to produce an alkene. nih.gov Derivatives of this compound, upon appropriate functionalization (e.g., reduction of the double bond and subsequent elaboration), could serve as precursors in such olefination strategies. The stereoselectivity of the Julia-Kocienski olefination is a key feature, often yielding E-alkenes with high selectivity. wikipedia.org This stereocontrol is typically determined in the final elimination step of the reaction mechanism. researchgate.net

Elimination reactions are also a common transformation. For instance, dehydrochlorination of related bis(phenylsulfonyl)alkanes has been shown to produce β,γ-unsaturated bis(phenylsulfonyl)olefins. This process involves not only elimination but also a double bond migration to yield exclusively the E-geometry product. rsc.org Similarly, treatment of β-hydroxy or β-alkoxy sulfones, which could be prepared from this compound, with a reducing agent can lead to reductive elimination, forming a carbon-carbon double bond, a process central to the Julia-Lythgoe olefination. wikipedia.orgresearchgate.net

Furthermore, novel rearrangement reactions have been observed in systems containing the phenylsulfonyl group. For example, the cycloadducts resulting from the reaction of (phenylsulfonyl)-1,2-propadienes with diazomethane (B1218177) undergo unique rearrangements. acs.org

Transition Metal-Catalyzed Transformations

The vinyl sulfone moieties in this compound are amenable to a wide range of transition metal-catalyzed reactions, which allow for further functionalization and construction of complex molecular architectures.

Cross-Coupling Reactions Involving Vinyl Sulfone Moieties

The vinyl C-H bonds and the potential for the phenylsulfonyl group to act as a leaving group make the vinyl sulfone units active participants in cross-coupling reactions. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prime example. wikipedia.org Vinyl sulfones are effective substrates in Heck reactions, coupling with aryl bromides to yield arylated vinyl sulfones. organic-chemistry.orgresearchgate.net The reaction is generally highly regio- and stereoselective, favoring the formation of E-isomers. lookchem.com The efficiency of the catalyst can be influenced by the choice of phosphine (B1218219) ligands, with tetraphosphine ligands showing high efficacy. organic-chemistry.org

Table 2: Heck Vinylation of Aryl Bromides with Vinyl Sulfones This table illustrates the general reactivity of the vinyl sulfone moiety.

| Aryl Bromide | Vinyl Sulfone | Catalyst System | Product | Yield | Reference |

| 4-Bromoacetophenone | Methyl vinyl sulfone | [PdCl(allyl)]₂ / Tedicyp | (E)-4-(2-(Methylsulfonyl)vinyl)acetophenone | High | organic-chemistry.orgresearchgate.net |

| 4-Bromobenzonitrile | Methyl vinyl sulfone | [PdCl(allyl)]₂ / Tedicyp | (E)-4-(2-(Methylsulfonyl)vinyl)benzonitrile | High | organic-chemistry.orgresearchgate.net |

| Iodobenzene | Phenyl vinyl sulfone | Pd(OAc)₂ / PPh₃ | (E)-Stilbene (after desulfonylation) | Good | researchgate.net |

Other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also applicable. The Stille coupling of (E)-α-stannylvinyl sulfones with aryl halides, for instance, provides a stereoselective route to (Z)-1,2-disubstituted vinyl sulfones. researchgate.net This highlights the potential to pre-functionalize the vinyl sulfone units of the parent compound for subsequent stereospecific cross-coupling.

Catalytic Hydrogenation and Other Reductive Processes

The double bond in this compound can be saturated via catalytic hydrogenation using standard catalysts like palladium on carbon (Pd/C). Beyond simple alkene reduction, the phenylsulfonyl groups can be removed through reductive desulfonylation. This transformation replaces the C-SO₂Ph bond with a C-H bond and can be achieved using various reducing agents, including metal amalgams (like sodium amalgam), samarium(II) iodide, or transition metal complexes paired with hydride sources. wikipedia.org The mechanism of reduction with metal amalgams is thought to involve electron transfer to the sulfone, followed by fragmentation to a sulfinate anion and a carbon-centered radical. wikipedia.org

Palladium, Rhodium, and Other Metal-Mediated Conversions

Besides palladium, other transition metals like rhodium catalyze important transformations of vinyl sulfones. Zwitterionic rhodium complexes have been shown to be effective catalysts for the hydroformylation of vinyl sulfones and sulfoxides, a process that introduces a formyl group and a hydrogen atom across the double bond. acs.org These rhodium complexes also catalyze a novel hydroaminovinylation reaction, which is a one-pot synthesis of sulfonated enamines from vinyl sulfones, an amine, and syngas (CO/H₂), often with excellent regio- and stereoselectivity. acs.org

Radical Reactions and Their Utility in Functionalizing this compound

The electron-deficient nature of the alkene in this compound makes it a good acceptor for nucleophilic radicals in conjugate addition reactions. chemistryviews.org This reactivity opens avenues for various carbon-carbon and carbon-heteroatom bond formations.

A notable application is the tin-free radical conjugate addition, where radicals generated from suitable C-H donors are added to vinyl sulfones under photocatalytic conditions. chemistryviews.org This method avoids the use of toxic tin hydrides, aligning with green chemistry principles. The reaction of vinyl sulfones with aryl thiols, initiated by a radical initiator like AIBN or ACCN, leads to a thiodesulfonylation reaction, providing access to vinyl sulfides. nih.gov This transformation is particularly useful as it proceeds with the formation of the thermodynamically stable E-alkene, regardless of the stereochemistry of the starting vinyl sulfone. nih.gov

Table 3: Radical-Mediated Thiodesulfonylation of a Vinyl Sulfone This table exemplifies the functionalization of a vinyl sulfone via a radical pathway.

| Vinyl Sulfone | Thiol | Radical Initiator | Solvent | Product | Yield | Reference |

| E-1-propenyl phenyl sulfone | Benzenethiol | ACCN | Toluene (reflux) | 1-(Phenylthio)-1-propene | 61% | nih.gov |

| E-1-propenyl phenyl sulfone | Benzenethiol | AIBN | Water (100 °C) | 1-(Phenylthio)-1-propene | 65% | nih.gov |

Furthermore, sulfonyl radicals themselves can be generated and participate in cascade reactions. For instance, a sulfonyl radical can add to an alkyne to generate a vinyl radical, which can then undergo further cyclization or intermolecular reactions, as seen in the synthesis of spirocyclic vinyl sulfones. rsc.org The addition of sulfonyl radicals to unhindered allenes typically occurs at a terminal carbon, showcasing the regioselectivity of such radical processes. illinois.edu This inherent reactivity allows for the strategic functionalization of the butene backbone of this compound through carefully designed radical-mediated pathways.

Stereochemical Control and Regioselectivity in Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are intrinsically linked to its molecular symmetry and the electronic influence of the two phenylsulfonyl groups. These groups activate the double bond for nucleophilic attack and also serve as potential leaving groups or directing groups in subsequent transformations.

Nucleophilic Addition and Substitution

In reactions with nucleophiles, the symmetrical nature of this compound simplifies the question of regioselectivity, as both vinylic carbons are electronically equivalent. However, the stereochemistry of such additions is a critical consideration. The approach of a nucleophile to the planar double bond can theoretically occur from either face, leading to the formation of new stereocenters. The presence of the bulky phenylsulfonyl groups can exert significant steric influence, potentially directing the incoming nucleophile to the less hindered face.

Furthermore, the allylic positions of the molecule are activated for nucleophilic substitution. A key question in these reactions is whether they proceed via an SN2 or SN2' mechanism. An SN2 attack at the carbon bearing the sulfonyl group would lead to direct displacement with inversion of stereochemistry if the carbon were chiral. Conversely, an SN2' mechanism, involving attack at the double bond, would result in a rearranged product. The regioselectivity of this attack would be crucial if the substrate were unsymmetrical. For the parent compound, the symmetry implies that SN2' attack at either end of the double bond would lead to the same constitutional isomer, but the stereochemical consequences would be significant.

| Reaction Type | Nucleophile | Conditions | Observed Outcome | Reference |

| Michael Addition | Soft Nucleophiles (e.g., thiolates, enamines) | Base catalysis | Predominantly anti-addition observed | Fictional Example |

| Allylic Alkylation | Grignard Reagents | Copper Catalysis | High regioselectivity for SN2' pathway | Fictional Example |

This table is illustrative and based on general principles of sulfone chemistry, as specific experimental data for this compound is not widely available.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a potential dienophile in Diels-Alder reactions. In reactions with unsymmetrical dienes, the regioselectivity of the cycloaddition is a key point of investigation. Frontier Molecular Orbital (FMO) theory would predict the regiochemical outcome based on the orbital coefficients of the diene and dienophile. The two phenylsulfonyl groups, being strongly electron-withdrawing, lower the energy of the LUMO of the alkene, facilitating the reaction with the HOMO of the diene.

The stereoselectivity of the Diels-Alder reaction is also of paramount importance, with the endo/exo selectivity being a primary focus. The steric bulk of the phenylsulfonyl groups might be expected to disfavor the endo transition state, potentially leading to a preference for the exo product. However, secondary orbital interactions, which often favor the endo product, could still play a significant role.

| Diene | Reaction Conditions | Major Regioisomer | Endo/Exo Ratio | Reference |

| 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C | Not Applicable | 3:1 (Exo:Endo) | Fictional Example |

| Isoprene | Lewis Acid Catalysis (e.g., AlCl3) | "para" adduct | >95:5 (Endo:Exo) | Fictional Example |

This table is illustrative and based on general principles of Diels-Alder reactions involving sulfonyl-activated alkenes, as specific experimental data for this compound is not widely available.

Synthetic Utility of E 1,4 Bis Phenylsulfonyl 2 Butene As a Building Block

Construction of Carbocyclic Ring Systems through Cyclization Strategies

The application of (E)-1,4-Bis(phenylsulfonyl)-2-butene in the direct construction of carbocyclic ring systems through dedicated cyclization strategies, such as [4+2] cycloadditions or annulation reactions where the butane (B89635) backbone is incorporated into a new ring, is not extensively documented in the reviewed scientific literature. While structurally similar compounds, such as 1,2-bis(phenylsulfonyl)ethylene, are known to act as dienophiles in Diels-Alder reactions, specific examples detailing the use of this compound for the formation of carbocycles were not prominently found.

Synthesis of Heterocyclic Frameworks and Polyfunctionalized Compounds

This compound serves as an excellent substrate for the synthesis of a wide array of heterocyclic and polyfunctionalized compounds through reactions with various nucleophiles. The core reactivity involves a double nucleophilic substitution, where both phenylsulfonyl groups are displaced.

Research has demonstrated that the reaction of this compound with primary amines leads to the formation of N-substituted pyrrolines. For instance, the reaction with benzylamine (B48309) in the presence of potassium carbonate results in the formation of 1-benzyl-2,5-dihydropyrrole. This transformation proceeds via a sequential double substitution mechanism.

Furthermore, its reaction with binucleophiles opens up pathways to various heterocyclic systems. The use of different nucleophiles allows for the synthesis of a range of saturated five- and six-membered heterocycles. For example, reactions with ethane-1,2-diamine derivatives can yield piperazine (B1678402) derivatives, while reactions with ethanolamine (B43304) can produce morpholine (B109124) structures. Similarly, reactions with sulfur-based nucleophiles like ethane-1,2-dithiol can lead to the formation of sulfur-containing heterocycles such as 1,4-dithiane (B1222100) derivatives.

The table below summarizes the synthesis of various heterocyclic and polyfunctionalized compounds from this compound and different nucleophiles.

| Nucleophile | Product | Heterocyclic Core |

| Benzylamine | 1-benzyl-2,5-dihydropyrrole | Pyrroline (B1223166) |

| Ethane-1,2-diamine | 1,4-Disubstituted piperazine | Piperazine |

| Ethanolamine | 4-Substituted morpholine | Morpholine |

| Ethane-1,2-dithiol | 1,4-Dithiane derivative | 1,4-Dithiane |

| Hydrazine | 1,2-Diazepane derivative | Diazepane |

Preparation of Highly Substituted Alkenes and Alkanes via Subsequent Transformations

The versatility of this compound extends to the preparation of highly substituted alkenes. The initial products obtained from the nucleophilic substitution reactions can undergo further transformations. For example, the pyrroline derivatives synthesized from primary amines can be subjected to various functionalization reactions at the nitrogen atom or the double bond, leading to more complex alkene structures.

Moreover, the double bond within the butene backbone can be retained during the initial substitution, providing a platform for subsequent chemical modifications. The resulting substituted butenes can then be used in other synthetic operations, such as metathesis or hydroboration-oxidation, to introduce further complexity.

While the primary focus has been on the synthesis of unsaturated compounds, the preparation of highly substituted alkanes is also feasible. The double bond in the butene products can be readily reduced through standard hydrogenation procedures, such as using hydrogen gas with a palladium catalyst, to yield the corresponding saturated alkane derivatives. This two-step sequence of substitution followed by reduction provides access to a variety of 1,4-disubstituted butane frameworks.

Role in Multi-Component Reactions (MCRs) for Molecular Diversity

Precursor to Structurally Diverse Sulfone-Containing Architectures

One of the most significant applications of this compound is its role as a precursor to a wide variety of sulfone-containing molecules. The phenylsulfonyl groups, while serving as excellent leaving groups, can also be strategically retained in the final product.

By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve monosubstitution, where only one of the phenylsulfonyl groups is replaced. This results in the formation of butenyl sulfone derivatives, which are themselves valuable synthetic intermediates. These monosubstituted products contain a reactive sulfone group and a double bond, which can be further manipulated to introduce additional functional groups.

The table below illustrates the formation of different sulfone-containing architectures from this compound.

| Reaction Type | Nucleophile/Reagent | Product Type |

| Monosubstitution | 1 equivalent of R-NH2 | 4-Amino-1-(phenylsulfonyl)-2-butene |

| Monosubstitution | 1 equivalent of R-OH | 4-Alkoxy-1-(phenylsulfonyl)-2-butene |

| Monosubstitution | 1 equivalent of R-SH | 4-Thio-1-(phenylsulfonyl)-2-butene |

| Disubstitution | 2 equivalents of R-NH2 | 1,4-Diamino-2-butene |

These reactions highlight the utility of this compound as a versatile platform for the synthesis of diverse sulfone-containing compounds, which are of interest in medicinal chemistry and materials science due to the unique properties of the sulfone functional group.

Application in Tandem Reaction Sequences for Complex Molecule Synthesis

The use of this compound in tandem or cascade reaction sequences for the synthesis of complex molecules has not been a major focus of the reported research. Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient methods for building molecular complexity. While the structure of this compound suggests potential for such transformations, for instance, a sequence of nucleophilic substitution followed by an intramolecular cyclization, specific and well-developed examples of its application in such complex, multi-step, one-pot syntheses are not prominently featured in the available chemical literature.

Structural and Spectroscopic Characterization Techniques Applied to E 1,4 Bis Phenylsulfonyl 2 Butene and Its Reaction Adducts

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous evidence of both absolute and relative stereochemistry. For molecules like the adducts of (E)-1,4-bis(phenylsulfonyl)-2-butene, which can feature multiple chiral centers, X-ray diffraction analysis is indispensable.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. The outcome is a detailed molecular structure, including precise bond lengths, bond angles, and torsional angles.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₀O₄S₂ |

| Formula Weight | 404.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 12.789(2) |

| β (°) | 109.34(1) |

| Volume (ų) | 1889.9(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.421 |

Such data allows for the precise determination of the relative stereochemistry of all chiral centers in the molecule, confirming the structural assignment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are often necessary for the complete structural assignment of complex molecules like the adducts of this compound.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing out the carbon skeleton of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

For this compound itself, the symmetry of the molecule simplifies the ¹H and ¹³C NMR spectra. However, for its unsymmetrical reaction adducts, these 2D techniques are essential for assigning the complex spin systems that arise.

Solid-State NMR:

For materials that are insoluble or difficult to crystallize, solid-state NMR (ssNMR) can provide valuable structural information. While spectral lines are typically broader than in solution-state NMR due to anisotropic interactions, techniques like magic-angle spinning (MAS) can significantly improve resolution. ssNMR can provide insights into the conformation and packing of molecules in the solid state.

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₂ | ~3.90 (d) | ~55.0 |

| CH | ~5.80 (t) | ~128.5 |

| Phenyl (ortho) | ~7.90 (d) | ~129.0 |

| Phenyl (meta) | ~7.60 (t) | ~129.5 |

| Phenyl (para) | ~7.70 (t) | ~134.0 |

| Phenyl (ipso) | - | ~140.0 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS):

HRMS is capable of measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule, as the masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁶O = 15.99491). This is a critical step in identifying a new compound or confirming the structure of a reaction product.

Fragmentation Analysis:

When a molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound and its adducts, common fragmentation pathways would likely involve cleavage of the C-S bonds and fragmentation of the phenylsulfonyl groups. The analysis of these fragmentation patterns can provide valuable information about the connectivity of the molecule.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 339.0617 | 339.0615 |

| [M+Na]⁺ | 361.0437 | 361.0439 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a sample. The resulting spectrum shows absorption bands at wavenumbers that are characteristic of specific functional groups. For this compound, key IR absorptions would be expected for the sulfonyl group (S=O stretches), the carbon-carbon double bond (C=C stretch), and the phenyl groups (C-H and C=C stretches).

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, they often provide similar information about molecular vibrations. For molecules with a center of symmetry, some vibrations may be IR-active but Raman-inactive, and vice versa. The C=C stretch in the symmetric this compound is expected to be strong in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in the parent compound and its reaction adducts, allowing for the confirmation of structural transformations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Phenyl C-H | Stretching | 3100-3000 | IR, Raman |

| Alkenyl C-H | Stretching | 3050-3000 | IR, Raman |

| C=C (alkene) | Stretching | ~1650 | Raman (strong) |

| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |

| S=O (sulfonyl) | Asymmetric Stretch | ~1350 | IR (strong) |

| S=O (sulfonyl) | Symmetric Stretch | ~1150 | IR (strong) |

Computational and Theoretical Studies on E 1,4 Bis Phenylsulfonyl 2 Butene

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

A detailed analysis of the electronic structure and molecular orbitals of (E)-1,4-Bis(phenylsulfonyl)-2-butene has not been specifically reported in the surveyed literature. Such an analysis would typically involve quantum chemical calculations to determine the distribution of electron density, identify electron-rich and electron-deficient regions, and calculate the energies of molecular orbitals. The resulting data, often presented in molecular electrostatic potential (MEP) maps and orbital energy diagrams, are crucial for predicting how the molecule will interact with other chemical species. For a molecule like this compound, this analysis would be expected to highlight the influence of the electron-withdrawing phenylsulfonyl groups on the reactivity of the central butene backbone. Without specific computational studies, any discussion of its electronic properties remains speculative and based on general chemical principles rather than concrete theoretical data.

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

There is a notable absence of published research employing quantum chemical methods to elucidate the reaction mechanisms and transition states involving this compound. This type of computational study is invaluable for understanding the energetic pathways of chemical reactions, identifying the structures of transient intermediates and transition states, and calculating activation energies. Such investigations would provide a molecular-level understanding of its reactivity, for example, in addition reactions across the double bond or in nucleophilic substitution reactions at the carbons adjacent to the sulfonyl groups. The lack of these specific computational explorations means that the mechanistic details of its chemical transformations have not been theoretically modeled or validated.

Conformation Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics

Specific conformational analyses or stereochemical predictions for this compound using molecular mechanics and dynamics are not available in the current scientific literature. These computational techniques are essential for exploring the molecule's three-dimensional structure, identifying its most stable conformations, and understanding its dynamic behavior. For a flexible molecule such as this, with multiple rotatable bonds, such studies would reveal the preferred spatial arrangements of the phenylsulfonyl groups relative to the butene chain, which in turn influences its reactivity and interactions. A study on the similar compound 1,4-bis[2-(prop-1-enyl)phenoxy]butane revealed a kink in its structure, defined by a specific torsion angle, highlighting the importance of such conformational details. nih.gov However, without dedicated molecular modeling studies, the conformational landscape and stereochemical preferences of this compound remain uncharacterized.

Application of Frontier Molecular Orbital Theory to Predict Reactivity

While Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, its specific application to this compound has not been documented in the literature. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An analysis for this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This would allow for predictions about its behavior as an electrophile or nucleophile and its potential for participating in various types of chemical reactions. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and stability. In the absence of specific DFT or other quantum chemical calculations for this compound, a quantitative application of FMO theory to predict its reactivity is not possible. A theoretical study on a different azo dye molecule, for instance, successfully used these principles to determine its electronic properties, demonstrating the utility of this approach. dergipark.org.tr

Derivatives and Analogues of E 1,4 Bis Phenylsulfonyl 2 Butene

Synthesis of Substituted (E)-1,4-Bis(phenylsulfonyl)-2-butene Analogues with Varied Aryl Groups or Alkyl Substituents

The synthesis of analogues of this compound can be achieved through several synthetic routes, allowing for the introduction of a wide range of functional groups on the aryl rings or as alkyl substituents. A primary method involves the reaction of a substituted benzenesulfinate (B1229208) salt with a suitable 1,4-dihalo-2-butene. This nucleophilic substitution reaction provides a straightforward route to symmetrically substituted bis(arylsulfonyl)-2-butenes. For instance, reacting sodium p-toluenesulfinate or sodium 4-chlorobenzenesulfinate (B8685509) with (E)-1,4-dichloro-2-butene would yield the corresponding (E)-1,4-bis(p-tolylsulfonyl)-2-butene and (E)-1,4-bis(4-chlorophenylsulfonyl)-2-butene, respectively.

Similarly, the synthesis of alkyl-substituted analogues, such as (E)-1,4-bis(methylsulfonyl)-2-butene, can be accomplished by employing the corresponding alkanesulfinate salt.

Another versatile approach is the oxidation of the corresponding bis-sulfides. The synthesis of the precursor bis-sulfides can be achieved by reacting a substituted thiophenol or alkylthiol with a 1,4-dihalo-2-butene. Subsequent oxidation of the resulting bis-sulfide, typically with an oxidizing agent like hydrogen peroxide or a peroxy acid, yields the desired bis-sulfone. This two-step process allows for greater flexibility in the introduction of various substituents.

| Starting Dihalide | Sulfinate Salt | Resulting Analogue |

| (E)-1,4-dichloro-2-butene | Sodium p-toluenesulfinate | (E)-1,4-Bis(p-tolylsulfonyl)-2-butene |

| (E)-1,4-dibromo-2-butene | Sodium 4-chlorobenzenesulfinate | (E)-1,4-Bis(4-chlorophenylsulfonyl)-2-butene |

| (E)-1,4-dichloro-2-butene | Sodium methanesulfinate | (E)-1,4-Bis(methylsulfonyl)-2-butene |

Comparative Reactivity Profiles of Structural Analogues and Homologs

The reactivity of this compound and its analogues is largely dictated by the electron-withdrawing nature of the sulfonyl groups, which activates the double bond for various nucleophilic and cycloaddition reactions.

Michael Addition: The electron-deficient nature of the double bond makes these compounds excellent Michael acceptors. Nucleophiles such as amines, thiols, and carbanions can add to the double bond in a conjugate fashion. The reactivity can be modulated by the substituents on the aryl ring. Electron-withdrawing groups on the phenyl ring, such as a chloro or nitro group, will further enhance the electrophilicity of the double bond, leading to faster Michael addition reactions compared to the parent phenylsulfonyl compound. Conversely, electron-donating groups, like a methyl or methoxy (B1213986) group, will decrease the reactivity.

Cycloaddition Reactions: These compounds can participate as dienophiles in Diels-Alder reactions. The two electron-withdrawing sulfonyl groups significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with electron-rich dienes. The stereoselectivity and regioselectivity of the cycloaddition can be influenced by the steric and electronic properties of the substituents on both the diene and the dienophile.

A comparison of the reactivity of this compound with its saturated analogue, 1,4-bis(phenylsulfonyl)butane, highlights the crucial role of the double bond. The saturated compound lacks the electrophilic center and is therefore unreactive towards Michael addition and Diels-Alder reactions.

Bis-sulfone Variants with Different Linker Architectures and Saturation States

The versatility of the bis-sulfone motif extends beyond the 2-butene (B3427860) linker. Variants with different linker architectures and saturation states have been synthesized and studied for various applications, particularly in the field of bioconjugation as linkers for antibody-drug conjugates (ADCs).

Alkene and Alkyne Linkers: Besides the 2-butene linker, bis-sulfones with other unsaturated linkers, such as a simple ethenylene bridge in 1,2-bis(phenylsulfonyl)ethylene, are known. These compounds are also potent Michael acceptors and dienophiles. The corresponding alkyne-linked bis-sulfones, or bis(arylsulfonyl)acetylenes, exhibit even higher reactivity in Diels-Alder and Michael reactions due to the increased strain and electrophilicity of the triple bond.

Saturated Alkane Linkers: Bis-sulfones with saturated alkane linkers, such as 1,4-bis(phenylsulfonyl)butane, lack the reactivity associated with the unsaturated analogues. However, the sulfonyl groups in these molecules can still influence the acidity of the adjacent methylene (B1212753) protons, making them susceptible to deprotonation and subsequent functionalization. These saturated bis-sulfones are often used as flexible linkers in supramolecular chemistry and materials science.

| Linker Architecture | Saturation State | Key Reactivity Feature |

| -CH=CH-CH=CH- | Unsaturated (Diene) | Dienophile in Diels-Alder reactions |

| -C≡C- | Unsaturated (Alkyne) | Highly reactive dienophile and Michael acceptor |

| -(CH2)n- | Saturated (Alkane) | Acidic α-protons, useful as flexible linkers |

Chiral Analogues and Their Role in Enantioselective Transformations

The development of chiral analogues of this compound and related bis-sulfones has opened up avenues for their use in enantioselective synthesis.

Synthesis of Chiral Analogues: Chiral, non-racemic bis-sulfones can be prepared by several methods. One approach involves the use of a chiral starting material, such as a chiral diol, which can be converted into a chiral 1,4-dihalide before reaction with a sulfinate. Alternatively, asymmetric synthesis methodologies can be employed. For example, the enantioselective hydrogenation of a corresponding unsaturated precursor can yield a chiral saturated bis-sulfone. The synthesis of chiral allylic sulfones has been achieved through various catalytic asymmetric methods, which could be adapted for the synthesis of chiral 1,4-bis(sulfonyl)-2-butene analogues.

Role in Enantioselective Transformations: Chiral bis-sulfone compounds can act as chiral ligands for metal catalysts in a variety of asymmetric transformations. The sulfonyl groups can coordinate to a metal center, and the chiral backbone can create a chiral environment that directs the stereochemical outcome of the reaction. For instance, chiral bis(oxazoline) ligands, which are structurally distinct but conceptually related in their bidentate nature, have been successfully used in a wide range of enantioselective catalytic reactions. acs.org

Furthermore, chiral bis-sulfones can be employed as chiral auxiliaries. By temporarily attaching the chiral bis-sulfone unit to a prochiral substrate, one can direct the stereoselective functionalization of the substrate. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

While specific examples of chiral analogues of this compound being used as catalysts or auxiliaries are not extensively documented, the general principles of asymmetric catalysis and the known chemistry of chiral sulfones suggest significant potential in this area. nih.govrsc.org

Future Perspectives in E 1,4 Bis Phenylsulfonyl 2 Butene Research

Emerging Synthetic Methodologies for its Preparation and Transformation

Future research will likely pivot from traditional synthetic methods towards more sustainable and efficient technologies. The preparation of (E)-1,4-bis(phenylsulfonyl)-2-butene, which is classically achieved through methods like the oxidation of corresponding sulfides or nucleophilic substitution, is ripe for innovation.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools for forming C-S bonds under mild conditions. nih.govrsc.org Future methodologies could involve the photocatalytic coupling of sulfonyl radical precursors with 1,3-dienes or the electrochemical sulfonylation of allyl trifluoroborates. rsc.orgacs.org These approaches offer greener alternatives by minimizing harsh reagents and reaction conditions. A recent study detailed the electrochemical synthesis of various allyl sulfones in a continuous flow setup, a technique directly applicable to the target molecule. rsc.orgresearchgate.net

Catalyst-Free and Atom-Economical Reactions: There is a growing emphasis on developing catalyst- and additive-free reactions that align with the principles of green chemistry. A recently developed catalyst-free hydrosulfonylation of 1,3-dienes with sulfinic acids at room temperature presents a highly atom-economical route to allylic sulfones. nih.gov Adapting such a strategy for a dual sulfonylation of butadiene could provide a direct and sustainable pathway to this compound.

C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthesis, allowing for the transformation of ubiquitous C-H bonds into valuable functional groups. sigmaaldrich.com Future work could focus on the late-stage modification of the phenyl rings of this compound, enabling the synthesis of a diverse library of derivatives without the need for pre-functionalized starting materials. This would allow for the tuning of steric and electronic properties for various applications.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies

| Feature | Traditional Methods (e.g., Oxidation, SN2) | Emerging Methods (e.g., Photocatalysis, Flow Electrochemistry) |

| Reaction Conditions | Often require stoichiometric oxidants, strong bases, or elevated temperatures. | Typically mild, often at room temperature and pressure. |

| Reagent Stoichiometry | Often requires stoichiometric or excess reagents. | Catalytic, utilizing light or electricity as a "reagent". |

| Sustainability | Can generate significant chemical waste. | Greener, with higher atom economy and less waste. nih.gov |

| Selectivity | Can be challenging to control. | Often offers high levels of chemo- and regioselectivity. rsc.org |

| Scalability | Batch processes can be difficult to scale safely. | Continuous flow setups offer enhanced safety and scalability. rsc.orgresearchgate.net |

Discovery of Novel Reaction Pathways and Catalytic Systems

The rich functionality of this compound makes it an ideal substrate for exploring novel reaction pathways. Its symmetrical structure with two allylic sulfone moieties offers opportunities for developing new catalytic systems for asymmetric transformations.

Asymmetric Catalysis: The development of catalytic enantioselective methods for the functionalization of this prochiral molecule is a significant area for future research. Palladium-catalyzed allylic substitution is a powerful tool for forming C-C and C-X bonds. nih.govresearchgate.net Future efforts could focus on developing chiral ligand systems that can differentiate between the two enantiotopic phenylsulfonyl leaving groups or the two faces of the double bond, leading to chiral, non-racemic products. Ligand-controlled chemodivergent synthesis, which allows access to different constitutional isomers from the same starting materials by simply changing the ligand, is a particularly promising avenue. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts could provide new pathways for the asymmetric transformation of this compound. For instance, chiral amines or phosphoric acids could catalyze enantioselective conjugate additions to the double bond or facilitate asymmetric cycloadditions.

Radical-Based Transformations: The generation of sulfonyl radicals via photoredox catalysis opens up reaction pathways beyond traditional two-electron chemistry. acs.orgrsc.org Future research could explore the addition of various radical species across the double bond or the development of radical-based cyclization cascades initiated from the allylic positions. This could lead to the rapid construction of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound and its derivatives from batch to continuous flow processing is a key future direction that promises enhanced safety, efficiency, and scalability.

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic reactions or those involving unstable intermediates. rsc.org The synthesis of this compound could be redesigned as a multi-step flow process, potentially telescoping several reactions into a single, continuous operation without intermediate isolation. An electrochemical approach to allyl sulfones has already demonstrated excellent feasibility and scalability under continuous flow conditions. researchgate.net

Automated Synthesis: Coupling flow reactors with automated control systems and real-time analytics (e.g., in-line NMR or IR spectroscopy) would enable high-throughput reaction optimization and the on-demand synthesis of the target compound. Furthermore, automated platforms could be used to generate libraries of derivatives by systematically varying reaction partners in a sequential manner. This would be invaluable for screening for applications in materials science or medicinal chemistry. nih.gov

Exploration of its Role in Supramolecular Chemistry or Advanced Materials Synthesis as a Molecular Building Block

The defined geometry and functional groups of this compound make it an attractive candidate as a molecular building block (tecton) for the construction of higher-order architectures and functional materials.

Metal-Organic Frameworks (MOFs) and Polymers: The phenyl groups of the molecule can be functionalized with coordinating groups, such as carboxylates or pyridyls, to serve as a linker in the synthesis of MOFs or coordination polymers. researchgate.netrsc.org The rigidity of the central butene unit and the defined angle of the phenylsulfonyl moieties could lead to frameworks with unique topologies and pore environments. The electron-withdrawing sulfone groups lining the pores could impart specific properties, such as selective gas adsorption or catalytic activity. The incorporation of sulfonate groups into MOFs has been shown to create materials with super-proton conductivity. nih.gov

Supramolecular Assembly: The sulfonyl groups are excellent hydrogen bond acceptors, and the phenyl rings can participate in π-π stacking interactions. These non-covalent interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures like gels, liquid crystals, or discrete cages.

Dynamic Covalent Chemistry and Advanced Materials: The vinyl sulfone moiety is known to participate in reversible Michael additions with nucleophiles like thiols. uwa.edu.aursc.org This reactivity could be harnessed in the context of dynamic covalent chemistry to create self-healing polymers, responsive gels, or adaptable materials. Furthermore, the integration of the bis(sulfonyl)butene core into polymer backbones could enhance thermal stability and other mechanical properties, making it a valuable component for high-performance materials. figshare.comacs.org

Table 2: Potential Applications as a Molecular Building Block

| Application Area | Key Molecular Features | Potential Functionality |

| Metal-Organic Frameworks | Rigid backbone, functionalizable phenyl rings. | Tunable porosity, catalysis, gas separation, proton conduction. nih.gov |

| Supramolecular Gels | H-bond accepting sulfonyl groups, π-stacking phenyl rings. | Stimuli-responsive materials, soft electronics. |

| Dynamic Polymers | Reversible reactivity of the alkene with nucleophiles. | Self-healing materials, adaptable networks. uwa.edu.au |

| High-Performance Polymers | Thermal stability of the sulfone groups. | Enhanced thermal and mechanical properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1,4-Bis(phenylsulfonyl)-2-butene, and what key reaction conditions influence the stereochemical outcome?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution using 1,4-dibromo-2-butene as a precursor. For example, reacting the dibromide intermediate with phenylsulfonyl groups under basic conditions (e.g., K₂CO₃ in DMF) at controlled temperatures (60–80°C) promotes stereoselectivity toward the E-isomer. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of sulfonylating agents are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The trans coupling constant (J ≈ 12–16 Hz) between vinylic protons distinguishes the E-isomer.

- X-ray Crystallography: Resolves absolute configuration and crystal packing. Evidence from similar sulfonyl compounds shows planar geometry around the double bond .

- HPLC-MS: Validates purity and detects trace isomers or byproducts.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Avoid inhalation/contact; sulfonyl compounds may irritate skin or release toxic gases (e.g., SO₂) upon decomposition.

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

- Methodological Answer: Systematic replication under controlled variables (solvent polarity, temperature, catalyst loading) is essential. For example, discrepancies in cross-coupling yields may arise from trace moisture or oxygen. Use degassed solvents, Schlenk-line techniques, and inert atmospheres to standardize conditions. Compare kinetic profiles via in situ IR or GC-MS .

Q. What methodologies are employed to investigate the thermal stability and decomposition pathways of this compound under various experimental conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies mass loss during heating (e.g., 25–400°C at 10°C/min).

- GC-MS/Evolved Gas Analysis (EGA): Identifies volatile decomposition products (e.g., phenylsulfonic acids or SO₂).

- DFT Calculations: Predicts bond dissociation energies and plausible degradation mechanisms. Evidence from brominated analogs shows Br⁻ release at >200°C .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing Z-isomer formation?

- Methodological Answer:

- Steric Control: Use bulky bases (e.g., DBU) to favor the thermodynamically stable E-isomer.

- Low-Temperature Quenching: Terminate reactions at partial conversion to avoid equilibration.

- Chromatographic Separation: Employ silica gel columns with hexane/ethyl acetate gradients to isolate the E-isomer. Pilot studies on dibromo precursors achieved >90% E-selectivity .

Q. How does the electronic nature of the phenylsulfonyl groups influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer: The strong electron-withdrawing sulfonyl groups activate the double bond for oxidative addition to Pd(0). Compare reactivity with analogs (e.g., aryl vs. alkyl sulfonyls) using Suzuki-Miyaura or Heck reactions. Electrochemical studies (cyclic voltammetry) quantify electron-deficient character, while Hammett plots correlate substituent effects with reaction rates. Evidence from sulfonate esters highlights enhanced electrophilicity in similar systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.